Structural Elucidation and Spectroscopic Characterization of 2-(p-Chlorobenzoyl)ethylamine (HCl Salt)
Structural Elucidation and Spectroscopic Characterization of 2-(p-Chlorobenzoyl)ethylamine (HCl Salt)
This guide provides an in-depth spectroscopic analysis of 3-amino-1-(4-chlorophenyl)propan-1-one , commonly referred to in older or semi-systematic nomenclature as 2-(p-Chlorobenzoyl)ethylamine .[1]
This compound is a classic
Executive Summary & Structural Context[1][2][3][4][5]
Compound: 3-amino-1-(4-chlorophenyl)propan-1-one hydrochloride
Formula:
Analytical Workflow
The following directed acyclic graph (DAG) outlines the logical flow for characterizing this compound, prioritizing non-destructive techniques before destructive fragmentation.
Caption: Analytical workflow prioritizing solubility assessment (salt vs. base) followed by spectral confirmation.
Mass Spectrometry (MS) Analysis[2][6]
Mass spectrometry provides the first critical checkpoint: molecular weight confirmation and the identification of the halogen atom.[1][2]
Chlorine Isotope Signature
The presence of a single chlorine atom creates a distinct isotopic cluster due to the natural abundance of
-
Observation: You will observe two molecular ion peaks separated by 2 mass units (
andngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) in a 3:1 intensity ratio .[2] -
Diagnostic Value: This confirms the "p-chloro" substitution on the phenyl ring immediately.[1][2]
Fragmentation Pathway (EI - 70eV)
The fragmentation is driven by the stability of the acylium ion and the fragility of the aliphatic chain.[2]
| m/z (approx) | Ion Type | Fragment Structure | Mechanistic Origin |
| 183/185 | Molecular ion (Free base). Weak intensity due to rapid fragmentation. | ||
| 139/141 | Base Peak | ||
| 111/113 | Aryl Cation | Loss of CO from the acylium ion (decarbonylation).[2] | |
| 30 | Imine Cation |
Fragmentation Logic Diagram
Caption: Primary fragmentation pathways showing the competition between acylium formation (major) and amine alpha-cleavage.
Infrared Spectroscopy (FT-IR)
IR is used here primarily to confirm the oxidation state of the carbon chain (ketone vs. alcohol) and the salt form of the amine.[1][2]
Sample Prep: KBr pellet or ATR (Attenuated Total Reflectance).[1][2]
| Wavenumber ( | Functional Group | Assignment & Nuance |
| 3200–2800 | Broad band. Characteristic of ammonium salts ( | |
| 1680–1670 | Aryl Ketone. Conjugation with the benzene ring lowers the frequency from standard alkyl ketones (1715) to ~1680.[2] | |
| 1590, 1485 | Skeletal vibrations of the benzene ring.[2] | |
| 1090–1085 | Strong, sharp band indicating aryl chloride.[2] | |
| 830–815 | Para-substitution. A strong diagnostic band for 1,4-disubstituted benzene rings.[2] |
Nuclear Magnetic Resonance (NMR)[2][7][8]
NMR is the definitive structural proof.[1] The solvent of choice for the HCl salt is DMSO-d6 or D2O due to solubility;
NMR Analysis (DMSO-d6, 400 MHz)
The spectrum displays a distinct separation between the aromatic region and the aliphatic "backbone."[1][2]
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.15 | Broad Singlet | 3H | Ammonium protons. Disappears upon | |
| 7.98 | Doublet ( | 2H | Ar-H (Ortho) | Protons adjacent to the carbonyl (deshielded by anisotropy).[2] Part of AA'BB' system.[1][2][4][5][6][7] |
| 7.62 | Doublet ( | 2H | Ar-H (Meta) | Protons adjacent to Chlorine.[2] |
| 3.45 | Triplet ( | 2H | Alpha to carbonyl.[2] Deshielded by the electron-withdrawing carbonyl.[2] | |
| 3.15 | Triplet ( | 2H | Alpha to nitrogen.[2] |
Expert Note on Coupling: The aliphatic region appears as two distinct triplets.[1][2] In lower field instruments (60 MHz), this might look like a complex multiplet, but at 300+ MHz, the triplet nature confirms the
NMR Analysis (Proton Decoupled)
| Shift ( | Carbon Type | Assignment |
| 196.5 | Quaternary | C=O (Ketone). Typical aryl ketone shift.[1][2] |
| 139.2 | Quaternary | Ar-C-Cl .[1] Ipso carbon attached to Chlorine.[1][2][4] |
| 134.8 | Quaternary | Ar-C-CO .[1] Ipso carbon attached to Carbonyl.[1][2] |
| 130.1 | Methine (CH) | Aromatic C (Ortho to C=O).[1][2] |
| 128.8 | Methine (CH) | Aromatic C (Meta to C=O).[1][2] |
| 36.5 | Methylene ( | |
| 34.2 | Methylene ( |
Synthesis & Stability Context (The "Why")
Understanding the origin of the sample aids in impurity profiling.[1][2] This compound is typically synthesized via a Mannich Reaction :
[2]Impurity Alert:
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Bis-Mannich Bases: If stoichiometry isn't controlled, a second alkylation can occur on the nitrogen, creating a symmetric dimer.[1][2] Look for extra aliphatic peaks in NMR.
-
Vinyl Ketone: Under basic conditions (pH > 8), the free base undergoes
-elimination of ammonia to form 4-chlorophenyl vinyl ketone (acrylophenone).[2] This is a potent electrophile and will show vinyl protons in NMR (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 5.8–6.5 ppm).[2]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][8] (General reference for AA'BB' systems and aryl ketone shifts).
-
National Institute of Standards and Technology (NIST). (2023).[1][2] Mass Spectrum of 3-amino-1-phenylpropan-1-one derivatives. NIST Chemistry WebBook, SRD 69.[1][2][9] [Link][2]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Reference for C-13 chemical shift prediction).
-
Blicke, F. F. (1942).[1][2] The Mannich Reaction. Organic Reactions, 1, 303-341.[1][2] (Foundational text on the synthesis and stability of beta-aminoketones).
Sources
- 1. 2-Chloropropyldimethylamine | C5H12ClN | CID 92738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole | C12H9ClN2O2S | CID 5524575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google Patents [patents.google.com]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
- 8. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 25418153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Propanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
